1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-thiazolyl-
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Overview
Description
1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-thiazolyl- is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-thiazolyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The phenoxymethyl group is introduced via nucleophilic substitution reactions.
The piperidine ring is then attached through a series of amide bond formations, often using reagents such as carbonyldiimidazole (CDI) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-thiazolyl- involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The thiazole ring can participate in metal coordination, affecting enzymatic activity . Overall, the compound may exert its effects through multiple pathways, including enzyme inhibition, receptor modulation, and interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]acetamide
- 2-[(3R,4S)-3-{[5-(Cyclohexylmethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(3-pyridinylmethyl)acetamide
Uniqueness
1-Piperidineacetamide, 4-[[2-(phenoxymethyl)-1H-benzimidazol-1-yl]methyl]-N-2-thiazolyl- is unique due to its combination of a piperidine ring, benzimidazole moiety, and thiazole ring. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
1203027-68-2 |
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Molecular Formula |
C25H27N5O2S |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C25H27N5O2S/c31-24(28-25-26-12-15-33-25)17-29-13-10-19(11-14-29)16-30-22-9-5-4-8-21(22)27-23(30)18-32-20-6-2-1-3-7-20/h1-9,12,15,19H,10-11,13-14,16-18H2,(H,26,28,31) |
InChI Key |
BHDCXEGNJIEDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)CC(=O)NC5=NC=CS5 |
Origin of Product |
United States |
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